3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
The compound 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- 6-(Thiophen-3-yl) substituent: A sulfur-containing heterocycle at position 6, which may enhance lipophilicity and influence binding interactions.
- 3-(Phenylthio)propanamide side chain: A thioether-linked phenyl group connected to a propanamide moiety, contributing to electronic and steric properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-19(9-11-27-15-4-2-1-3-5-15)20-12-18-22-21-17-7-6-16(23-24(17)18)14-8-10-26-13-14/h1-8,10,13H,9,11-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQTESRWUFLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel derivative with potential biological activities, particularly in the field of oncology. The structural components of this compound suggest it may interact with various biological targets, including kinases and other proteins involved in cancer progression.
Chemical Structure
The compound features a triazolo-pyridazine core linked to a phenylthio group and a propanamide moiety. This unique structure may contribute to its biological activity through specific interactions with target proteins.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and kinase inhibitory activities of related compounds, providing insights into the potential biological effects of 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide.
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Cytotoxicity:
- Compounds similar to this derivative have shown moderate to significant cytotoxicity against several cancer cell lines. For instance, a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells . This suggests that the phenylthio substitution may enhance the cytotoxic effects.
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Kinase Inhibition:
- The compound's structural analogs have been tested for their inhibitory activity against c-Met kinase. One study reported an IC50 value of 0.090 μM for a closely related compound . Given the structural similarities, it is plausible that 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide may exhibit comparable kinase inhibition.
The mechanism by which these compounds exert their effects has been partially elucidated through structure–activity relationship (SAR) studies. The presence of the triazolo-pyridazine core is essential for binding to the ATP-binding site of kinases like c-Met, suggesting that modifications in this region could significantly alter biological activity .
Data Summary
| Compound | Cell Line | IC50 (μM) | Kinase Inhibition (IC50 μM) |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | 0.090 |
| 12e | MCF-7 | 1.23 ± 0.18 | - |
| 12e | HeLa | 2.73 ± 0.33 | - |
Case Studies
In a comparative analysis involving various derivatives, compounds structurally related to 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide demonstrated varying degrees of efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Example Case Study
A study focusing on triazolo-pyridazine derivatives highlighted that specific substitutions on the phenyl ring influenced both cytotoxicity and selectivity towards different cancer cell lines. The findings suggest that optimizing these substitutions could lead to more potent anti-cancer agents .
Comparison with Similar Compounds
Structural Classification and Substituent Analysis
Comparisons focus on compounds sharing the triazolopyridazine core or analogous scaffolds, with variations in substituents affecting physicochemical and functional properties.
Table 1: Structural and Molecular Comparisons
Key Observations:
The triazolopyridazine core in the target compound offers a balance of aromaticity and hydrogen-bonding sites compared to triazolotriazines .
Substituent Effects :
- Thiophene vs. Methoxy/Chloro : The 6-thiophen-3-yl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar methoxy (logP ~2.1) or chloro (logP ~2.8) substituents .
- Thioether vs. Sulfanylacetamide : The phenylthio group in the target compound may confer greater membrane permeability than sulfanylacetamide derivatives (e.g., ) due to reduced polarity .
- Fluorinated Groups : Compounds with trifluoromethyl or fluorophenyl substituents () exhibit enhanced metabolic stability but may suffer from lower aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
